molecular formula C9H9N3S B12826137 2-Cyclopropyl-4-mercapto-6-methylpyrimidine-5-carbonitrile

2-Cyclopropyl-4-mercapto-6-methylpyrimidine-5-carbonitrile

Cat. No.: B12826137
M. Wt: 191.26 g/mol
InChI Key: TUNFRJXODIDATO-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-mercapto-6-methylpyrimidine-5-carbonitrile is a chemical compound with a unique structure that includes a cyclopropyl group, a mercapto group, a methyl group, and a carbonitrile group attached to a pyrimidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-mercapto-6-methylpyrimidine-5-carbonitrile typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe carbonitrile group is often introduced through cyanation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-mercapto-6-methylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclopropyl-4-mercapto-6-methylpyrimidine-5-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to inhibit certain enzymes and pathways.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-mercapto-6-methylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes, such as tyrosine kinases, by mimicking ATP and binding to the active site of the enzyme. This inhibits the enzyme’s activity and disrupts cellular signaling pathways, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-4-mercapto-6-methylpyrimidine-5-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a compound of significant interest in various fields of research .

Properties

Molecular Formula

C9H9N3S

Molecular Weight

191.26 g/mol

IUPAC Name

2-cyclopropyl-6-methyl-4-sulfanylidene-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C9H9N3S/c1-5-7(4-10)9(13)12-8(11-5)6-2-3-6/h6H,2-3H2,1H3,(H,11,12,13)

InChI Key

TUNFRJXODIDATO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=S)N=C(N1)C2CC2)C#N

Origin of Product

United States

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